[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE
Description
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethylanilino group attached to an oxoethyl chain, which is further linked to a chlorobenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJAFWFAZMHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE typically involves the esterification of 4-chlorobenzoic acid with an appropriate ethylanilino derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and alkaline conditions, with reaction outcomes depending on pH and temperature:
Key Findings :
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Alkaline hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl ().
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The carbamoyl group remains stable under mild acidic conditions but may degrade in concentrated H₂SO₄ at elevated temperatures.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-chlorobenzoate moiety participates in NAS reactions:
Mechanistic Insights :
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NAS proceeds via a Meisenheimer complex intermediate, with the para-chloro group acting as the leaving group ( ).
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Electron-withdrawing carbamoyl groups enhance reactivity toward strong nucleophiles.
Esterification and Transesterification
The benzoate ester group undergoes reversible reactions with alcohols:
Notable Observations :
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Transesterification with ethanol achieves 94% conversion under reflux ( ).
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Enzymatic methods show higher selectivity but require longer reaction times ( ).
Reactions at the Carbamoyl Group
The carbamoyl moiety reacts with electrophiles and nucleophiles:
Stability and Degradation Pathways
Critical stability data under various conditions:
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Reactions Overview
| Reaction Type | Common Reagents | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Quinones |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amines, Alcohols |
| Substitution | Sodium azide (NaN₃), Potassium thiocyanate (KSCN) | Substituted benzoates |
Biology
In biological research, [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate has been investigated for its enzyme inhibition properties . It may act as a probe for biochemical pathways and has shown potential in studies involving antimicrobial and anticancer activities.
Biological Activity
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits significant activity against bacterial strains. |
| Anticancer | Induces apoptosis in cancer cells through caspase activation. |
Industry
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals, dyes, and pigments. Its unique chemical reactivity makes it valuable for developing new materials and formulations.
Antimalarial Activity
A related compound demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. The study reported a reduction in parasitemia and improved survival rates in murine models treated with the compound.
In Vivo Toxicity Assessments
Preliminary toxicity assessments indicate that [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate exhibits low toxicity levels compared to similar compounds, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzoate structure but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar anilino group but different substituents.
Uniqueness: The uniqueness of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Biological Activity
[(4-Ethylphenyl)carbamoyl]methyl 4-chlorobenzoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 348.84 g/mol
- CAS Number : 1241998-34-4
The compound features a carbamoyl group attached to a 4-chlorobenzoate moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate exhibits several biological activities, particularly in:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
The biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate can be attributed to its interaction with specific molecular targets:
- Cell Proliferation Inhibition : Similar compounds have been reported to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
- Induction of Apoptosis : Research indicates that exposure to structurally related compounds can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells .
Research Findings and Case Studies
A review of relevant literature reveals several key findings regarding the biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate, it is beneficial to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
